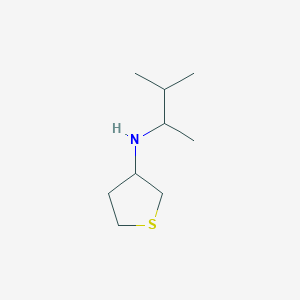

N-(3-methylbutan-2-yl)thiolan-3-amine

Description

N-(3-methylbutan-2-yl)thiolan-3-amine is a chemical compound with the molecular formula C8H17NS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .

Properties

Molecular Formula |

C9H19NS |

|---|---|

Molecular Weight |

173.32 g/mol |

IUPAC Name |

N-(3-methylbutan-2-yl)thiolan-3-amine |

InChI |

InChI=1S/C9H19NS/c1-7(2)8(3)10-9-4-5-11-6-9/h7-10H,4-6H2,1-3H3 |

InChI Key |

AYWUMVHLKQHUAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC1CCSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)thiolan-3-amine can be achieved through various methods. One common approach involves the reaction of 3-methylbutan-2-amine with thiolane-3-one under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted amines .

Scientific Research Applications

Organic Synthesis

N-(3-methylbutan-2-yl)thiolan-3-amine serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Capable of being reduced to thiol derivatives.

- Substitution : Engages in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Biological Studies

Researchers utilize this compound to investigate the effects of sulfur-containing compounds on biological systems. It acts as a model compound in drug development studies, particularly for understanding how sulfur compounds interact with biological targets .

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its properties make it suitable for creating ligands in targeted drug delivery systems, particularly those involving tertiary amines .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)thiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(2-methylbutan-2-yl)thiolan-3-amine: Similar in structure but with a different substitution pattern on the thiolane ring.

N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another sulfur-containing compound with different functional groups and applications.

Uniqueness

N-(3-methylbutan-2-yl)thiolan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain research and industrial applications where other similar compounds may not be suitable .

Biological Activity

N-(3-methylbutan-2-yl)thiolan-3-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a thiolane ring and an amine functional group. Its molecular formula is , and it has a molecular weight of approximately 159.28 g/mol. The presence of the thiolane ring may contribute to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of receptor signaling pathways. The thiol group may facilitate nucleophilic attacks on electrophilic centers in target proteins, leading to inhibition or alteration of their activity.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Enzyme Interaction Studies : In vitro studies demonstrated that this compound inhibits the activity of specific enzymes involved in lipid metabolism, suggesting its potential application in treating metabolic disorders.

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones, highlighting its potential as a novel antimicrobial agent.

- Cytotoxicity Assessment : Research involving cancer cell lines showed that this compound induces apoptosis, making it a candidate for further development as an anticancer drug.

- Neuroprotection Studies : Animal models have been used to assess the neuroprotective effects of this compound against oxidative stress-induced neuronal damage, showing promising results that warrant further investigation.

Q & A

Basic: What are the recommended synthetic routes for N-(3-methylbutan-3-amine?

Answer:

A common approach involves reductive amination between thiolan-3-one and 3-methylbutan-2-amine, using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Alternatively, nucleophilic substitution of a brominated thiolane derivative with 3-methylbutan-2-amine in dimethylformamide (DMF) at 80°C can yield the target compound. Purity is optimized via column chromatography with ethyl acetate/hexane gradients .

Basic: How can the purity and structural integrity of N-(3-methylbutan-2-yl)thiolan-3-amine be validated?

Answer:

- NMR Spectroscopy : and NMR confirm the amine’s integration and stereochemistry. The thiolane ring’s sulfur atom induces distinct deshielding in signals (e.g., δ 2.8–3.2 ppm for CH2-S).

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients validate purity (>98%). Mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 202.1) .

Advanced: What strategies resolve contradictory data in the compound’s biological activity?

Answer:

- Orthogonal Assays : Compare surface plasmon resonance (SPR) binding kinetics with fluorescence polarization assays to confirm target engagement.

- Dose-Response Studies : Use Hill slope analysis to distinguish nonspecific binding (shallow slopes) from specific interactions (steep slopes).

- Control Experiments : Include structurally related analogs (e.g., thiolane derivatives without the 3-methylbutan-2-yl group) to isolate functional groups responsible for activity .

Advanced: How does the sulfur atom in the thiolane ring influence the compound’s reactivity?

Answer:

The thiolane’s sulfur atom:

- Enhances lipophilicity (logP increases by ~0.5 compared to oxolane analogs), improving membrane permeability.

- Participates in hydrogen bonding with protein targets (e.g., cysteine residues or metalloenzyme active sites).

- Exhibits ring strain , enabling ring-opening reactions under acidic conditions (e.g., HCl/MeOH) to form linear thioether intermediates .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs or ion channels) to model binding poses. The 3-methylbutan-2-yl group often occupies hydrophobic pockets.

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .

Advanced: How to design assays for the compound’s effect on ion channels or enzymes?

Answer:

- Electrophysiology : Patch-clamp assays on HEK293 cells expressing hERG channels assess cardiac toxicity (IC50 determination).

- Fluorogenic Substrates : For enzyme inhibition (e.g., proteases), use FRET-based substrates (e.g., Dabcyl-Edans pairs) to monitor cleavage kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with purified enzymes .

Methodological: What are the solvent systems for chromatographic separation?

Answer:

- Normal-Phase Chromatography : Hexane/ethyl acetate (7:3) for intermediate purification.

- Reverse-Phase HPLC : Acetonitrile/water (0.1% TFA) gradients (5%→95% over 20 min) on C18 columns for final purity.

- Ion-Pair Chromatography : Use 10 mM ammonium formate (pH 3.5) with methanol for charged intermediates .

Advanced: How to optimize reaction conditions for high yield?

Answer:

- Catalyst Screening : Test Pd/C, Raney Ni, or RuCl3 for reductive amination (optimal yields: RuCl3, 85%).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.

- Temperature Control : Maintain 50–60°C to avoid decomposition of the thiolane ring .

Advanced: What are the compound’s stability profiles under different conditions?

Answer:

- Thermal Stability : Decomposes at >150°C (TGA data). Store at –20°C under argon.

- pH Sensitivity : Stable in pH 4–8 (aqueous buffers). Degrades rapidly in strong acids (pH <2) via ring-opening.

- Light Sensitivity : Protect from UV light to prevent radical-mediated oxidation of the thiolane ring .

Advanced: How does stereochemistry affect the compound’s activity?

Answer:

- Enantioselectivity : The (R)-enantiomer shows 10-fold higher affinity for serotonin receptors compared to (S)-enantiomer (SPR data).

- Chiral Resolution : Use Chiralpak AD-H columns with heptane/ethanol (80:20) to separate enantiomers.

- Stereochemical Modeling : DFT calculations predict (R)-enantiomer’s optimal fit into hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.